
3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a hydroxypropanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of nitrile and alcohol derivatives under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines or other derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce amines.
Applications De Recherche Scientifique
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: A similar compound with an alanine moiety instead of hydroxypropanenitrile.
1,5-Dimethyl-1H-pyrazole-4-boronic acid: A boronic acid derivative with similar pyrazole substitution.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5,8,12H,3H2,1-2H3 |
Clé InChI |
XTLVCWWFRIXXSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


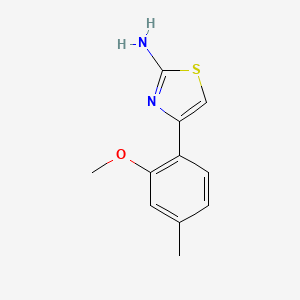
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
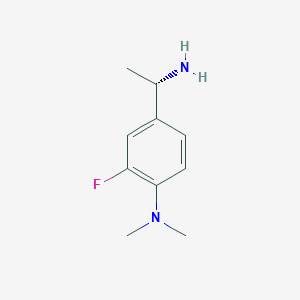



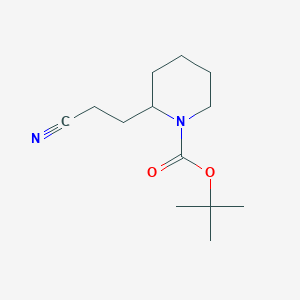
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
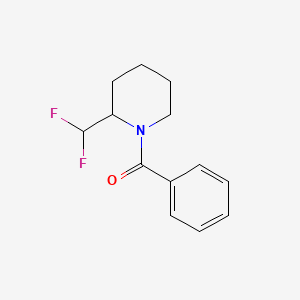



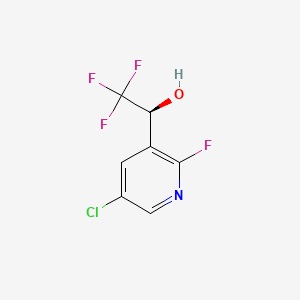
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)
